
1-(氨甲酰氨基)环丙烷-1-羧酸
描述
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a compound with significant interest in various scientific fields It is a derivative of cyclopropane, characterized by the presence of a carbamoylamino group and a carboxylic acid group attached to the cyclopropane ring
科学研究应用
1-(Carbamoylamino)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug design.
作用机制
Target of Action
The primary target of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is the enzyme ACC synthase . This enzyme plays a crucial role in the biosynthesis of the plant hormone ethylene .
Mode of Action
1-(Carbamoylamino)cyclopropane-1-carboxylic acid interacts with its target, ACC synthase, to produce ethylene . This interaction results in changes in the enzyme’s activity, leading to the production of ethylene, a key plant hormone .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase and is subsequently oxidized to ethylene by ACC oxidase . This process influences various downstream effects, including plant growth and development .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The action of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid leads to the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Additionally, it has been suggested that the compound may play a signaling role independent of ethylene biosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid. For example, soil microorganisms can use the compound as a source of nitrogen and carbon . Furthermore, the compound’s effectiveness can be explored through molecular dynamics simulation, providing insights into the mechanisms underlying its effectiveness .
生化分析
Biochemical Properties
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is the immediate precursor of ethylene in higher plants . It is a product of the reaction controlled by 1-aminocyclopropane-1-carboxylate synthase catalytic activity (S-adenosyl-L-methionine methylthioadenosine-lyase, EC 4.4.1.14) . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Cellular Effects
1-(Carbamoylamino)cyclopropane-1-carboxylic acid influences many aspects of plant growth and development including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress . It also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Molecular Mechanism
The molecular mechanism of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid involves its conversion to ethylene by ACC oxidase (EC 1.14.17.4) . This conversion is a crucial step in the biosynthesis of ethylene, a plant hormone that regulates a diverse array of plant growth and developmental processes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal storage conditions .
Metabolic Pathways
1-(Carbamoylamino)cyclopropane-1-carboxylic acid is involved in the ethylene biosynthesis pathway . It is synthesized from S-adenosyl-methionine (SAM) by the enzyme ACC synthase (EC 4.4.1.14), and then converted to ethylene by ACC oxidase (EC 1.14.17.4) .
Subcellular Localization
Given its role in ethylene biosynthesis, it is likely to be found in the cytoplasm where this biosynthetic pathway occurs .
准备方法
The synthesis of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
化学反应分析
1-(Carbamoylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1-(Carbamoylamino)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant roles in plant biology.
Cyclopropane-containing amino acids:
The uniqueness of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid lies in its specific functional groups and the resulting chemical and biological properties.
属性
IUPAC Name |
1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVSZDWIINWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861339-27-7 | |
| Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


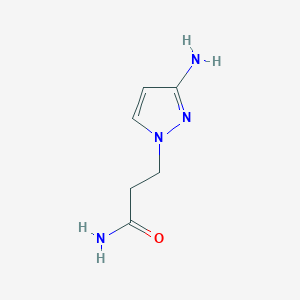
![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)
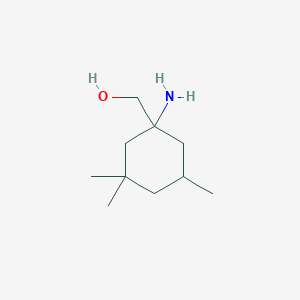
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)
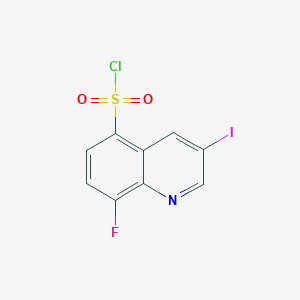

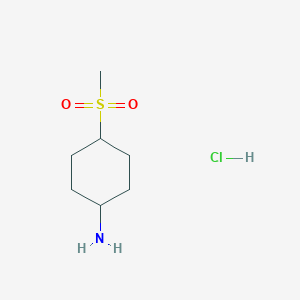
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

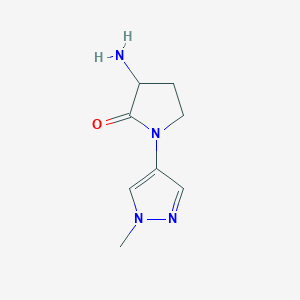

![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
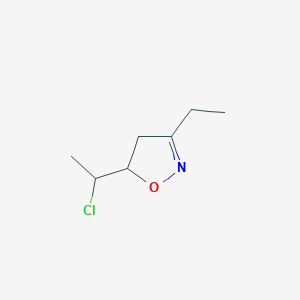
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
